molecular formula C14H10ClFO2 B8502372 4-(Benzyloxy)-2-fluorobenzoyl chloride CAS No. 114045-97-5

4-(Benzyloxy)-2-fluorobenzoyl chloride

Cat. No. B8502372
M. Wt: 264.68 g/mol
InChI Key: LXPBNLDKNBAADT-UHFFFAOYSA-N
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Patent
US09139532B2

Procedure details

4-Benzyloxy-2-fluoro-benzoic acid (2 g, 8.12 mmol) was suspended in thionyl chloride (5.9 mL) and heated to reflux for 30 minutes. The reaction mixture was then concentrated under reduced pressure, and the resulting residue was dissolved in toluene and re-concentrated twice to remove residual thionyl chloride. This procedure provided the title compound in crude form, which was used in the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[C:11]([F:18])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:21])=O>>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:21])=[O:14])=[C:11]([F:18])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1)F
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in toluene
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated twice
CUSTOM
Type
CUSTOM
Details
to remove residual thionyl chloride

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)Cl)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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